N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide
Description
N-[3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide is a synthetic compound featuring a 2,3-dihydroimidazo[2,1-b][1,3]thiazole core fused to a phenyl ring and substituted with a pentanamide side chain. This structure combines heterocyclic aromaticity with lipophilic side chains, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-3-6-14(7-4-2)18(23)20-16-9-5-8-15(12-16)17-13-22-10-11-24-19(22)21-17/h5,8-9,12-14H,3-4,6-7,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHSNXNLBRIIBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3CCSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323365 | |
| Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893975-78-5 | |
| Record name | N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Ring: This can be achieved by reacting 2-aminothiazole with α-halocarbonyl compounds under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the imidazo[2,1-b]thiazole intermediate reacts with a halogenated benzene derivative.
Formation of the Propylpentanamide Side Chain: This step involves the acylation of the phenyl-imidazo[2,1-b]thiazole intermediate with a propylpentanoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenated benzene derivatives, amines, thiols, dimethylformamide as solvent.
Major Products
Oxidation: Oxidized imidazo[2,1-b]thiazole derivatives.
Reduction: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Substituted phenyl-imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The imidazo[2,1-b]thiazole ring is crucial for its binding affinity and specificity, allowing it to interfere with key signaling pathways in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active molecules, particularly those containing the imidazo[2,1-b][1,3]thiazole or related heterocyclic systems. Below is a detailed comparison:
SRT1720 (N-{2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}quinoxaline-2-carboxamide)
- Structural Similarities :
- Both compounds feature a phenyl-substituted imidazo[2,1-b][1,3]thiazole core.
- A carboxamide group is present in SRT1720, analogous to the pentanamide in the target compound.
- Key Differences: SRT1720 includes a quinoxaline-carboxamide substituent and a piperazine-methyl group, enhancing its solubility and SIRT1-binding affinity .
- Pharmacological Profile: SRT1720 is a well-characterized SIRT1 activator with demonstrated efficacy in metabolic and age-related diseases . No direct evidence links the target compound to sirtuin modulation, though structural parallels suggest possible overlap .
Delamanid ((2R)-2-Methyl-6-nitro-2-[(4-{4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl}phenoxy)methyl]-2,3-dihydroimidazo[2,1-b][1,3]oxazole)
- Structural Similarities: Both compounds contain a dihydroimidazo[2,1-b] fused ring system (thiazole in the target compound vs. oxazole in Delamanid). Delamanid’s nitro group and trifluoromethoxy-phenoxy substituents enhance its antibacterial activity .
- Key Differences :
- Pharmacological Profile :
Methyl 3-[(4-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)sulfamoyl]thiophene-2-carboxylate
- Structural Similarities :
- The methyl ester group in this compound contrasts with the aliphatic pentanamide, altering metabolic pathways .
- Pharmacological Profile: No explicit activity data are provided, but sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase).
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Determinants of Activity :
- The imidazo[2,1-b][1,3]thiazole core is associated with diverse biological activities, including sirtuin activation (SRT1720) and antibacterial effects (Delamanid). Substituents on the phenyl ring and side chains critically influence target specificity .
- The absence of electron-withdrawing groups (e.g., nitro in Delamanid) in the target compound may limit its utility in antimicrobial contexts without further modification .
- Therapeutic Potential: The target compound’s pentanamide side chain may enhance lipophilicity, favoring central nervous system penetration if developed for neurological targets.
Biological Activity
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic properties and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
The compound's systematic name reflects its complex structure, which includes a dihydroimidazo[2,1-b][1,3]thiazole moiety. The molecular formula is , with a molecular weight of approximately 373.49 g/mol. The compound's structure can be represented as follows:
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds containing the imidazo[2,1-b][1,3]thiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxic Activity : In studies involving the NCI-60 cancer cell line panel, derivatives of imidazo[2,1-b][1,3]thiazole demonstrated GI50 values ranging from 1.4 to 4.2 µM, indicating potent cytotoxicity against a range of cancer types .
- Antiproliferative Effects : A series of related compounds showed IC50 values in the submicromolar range against murine leukemia and human carcinoma cell lines . Specifically, compounds with similar structural motifs have been reported to inhibit cell growth effectively.
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that related imidazo-thiadiazole compounds induce apoptosis in cancer cells without causing cell cycle arrest. This was evidenced by FACS analysis and mitochondrial membrane potential studies .
- Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression. For instance, compounds targeting the TGF-β type I receptor have shown promising results with IC50 values as low as 1.2 nM .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | HeLa | 4.0 | Apoptosis Induction |
| Compound 2 | L1210 | 1.4 | Kinase Inhibition |
| Compound 3 | PC3 | 0.74 | Cell Cycle Arrest |
| N-[3-(...)] | Various | 1.4 - 4.2 | Multiple |
Table 2: IC50 Values for Selected Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Imidazo[2,1-b]thiazole Derivative A | HCT116 (Colon Cancer) | 0.74 |
| Imidazo[2,1-b]thiazole Derivative B | MCF7 (Breast Cancer) | 10 |
| N-[3-(...)] | Various | Submicromolar |
Case Study 1: Anticancer Properties
A study conducted on a library of imidazo[2,1-b][1,3]thiazole derivatives revealed their potential as anticancer agents. The compounds showed significant inhibition against pancreatic cancer cells (SUIT-2 and Capan-1), demonstrating the efficacy of this scaffold in targeting resistant cancer types .
Case Study 2: Mechanistic Insights
In vitro studies have elucidated the mechanisms by which these compounds exert their effects. For example, the induction of apoptosis was confirmed through DNA fragmentation assays and mitochondrial assays that indicated loss of membrane potential in treated cells .
Q & A
Q. What are the recommended synthetic methodologies for N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-propylpentanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Imidazothiazole Core Formation : Cyclization of thiazole precursors using reagents like acetic anhydride and catalysts (e.g., triethylamine) under inert atmospheres (N₂/Ar) to prevent oxidation .
Phenyl Group Introduction : Nucleophilic aromatic substitution or Suzuki coupling to attach the phenyl moiety .
Acylation : Reaction with 2-propylpentanoyl chloride in dichloromethane (DCM) or dimethylformamide (DMF), monitored by TLC for completion .
Optimization : Adjust pH (6.5–7.5), temperature (60–80°C), and solvent polarity to enhance yield (reported 60–85% after column chromatography) .
Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 369.4 for analogous compounds) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
- HPLC-PDA : Purity >95% using C18 columns with acetonitrile/water gradients .
Q. How can researchers design initial pharmacological screens to assess biological activity?
Methodological Answer:
- Antiproliferative Assays : Dose-response curves (0.1–100 µM) against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ calculations .
- Apoptosis Markers : Caspase-3/7 activation via fluorometric kits and Annexin V/PI staining .
- Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., CA IX/XII) studied via stopped-flow CO₂ hydration .
Advanced Research Questions
Q. What experimental approaches elucidate the compound’s mechanism of action, particularly in apoptosis and mitochondrial modulation?
Methodological Answer:
- SIRT1 Activation Assays : Measure deacetylase activity using fluorogenic substrates (e.g., Ac-p53 peptide) and compare EC₅₀ values (e.g., 0.16 µM for SRT1720 analogs) .
- Mitochondrial Biogenesis : Quantify mtDNA copy number via qPCR (e.g., ND6/NDUFB8) and oxygen consumption rates (OCR) with Seahorse analyzers .
- Pathway Analysis : Western blotting for p53, Bcl-2, and Bax to map apoptosis pathways .
Q. How does structure-activity relationship (SAR) analysis guide optimization of this compound?
Methodological Answer:
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the phenyl ring to enhance potency (e.g., 4-methoxyphenyl derivatives show 92% DPPH radical inhibition) .
- Backbone Modifications : Replace 2-propylpentanamide with shorter acyl chains to improve solubility without compromising target binding .
- Docking Studies : Use AutoDock Vina to predict interactions with SIRT1 or carbonic anhydrase active sites .
Q. How should researchers address contradictions in biological data (e.g., antiproliferative vs. antioxidant activity)?
Methodological Answer:
- Target Validation : CRISPR/Cas9 knockout of SIRT1 or CA isoforms to confirm on-target effects .
- Dose-Dependent Profiling : Test low (0.1–1 µM) vs. high (10–100 µM) concentrations to differentiate primary mechanisms .
- Redox Profiling : Measure ROS scavenging (e.g., DCFH-DA assays) alongside antiproliferative activity to identify off-target effects .
Q. What in vivo models are suitable for translational research on this compound?
Methodological Answer:
- Xenograft Models : Subcutaneous implantation of HCT116 or HepG2 tumors in nude mice, dosing 10–50 mg/kg/day IP .
- Toxicokinetics : Plasma stability assays (e.g., mouse liver microsomes) and LC-MS/MS for bioavailability studies .
- BBB Penetration : Assess brain distribution in glioblastoma models using MALDI imaging .
Q. What formulation challenges arise due to the compound’s physicochemical properties?
Methodological Answer:
- Solubility Enhancement : Use PEGylated liposomes or cyclodextrin complexes to address low aqueous solubility (e.g., <1 mg/mL) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolysis-prone sites (e.g., amide bonds) .
- Prodrug Strategies : Synthesize phosphate esters for improved oral absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
